
1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The cyclopropane ring can be introduced through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst.
- Reaction conditions: Room temperature, dichloromethane, rhodium acetate catalyst.
Formation of the Sulfonyl Chloride Group:
- The sulfonyl chloride group can be introduced by reacting the corresponding sulfonic acid with thionyl chloride.
- Reaction conditions: Reflux, dichloromethane, thionyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride typically involves multiple steps
-
Preparation of the Triazole Ring:
- The triazole ring can be synthesized via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
- Reaction conditions: Room temperature, aqueous medium, copper sulfate, and sodium ascorbate.
化学反应分析
Types of Reactions: 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
-
Substitution Reactions:
- The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
- Common reagents: Amines, alcohols, thiols.
- Major products: Sulfonamides, sulfonate esters, sulfonothioates.
-
Reduction Reactions:
- The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
- Common reagents: Lithium aluminum hydride.
- Major products: Sulfonyl hydride.
-
Oxidation Reactions:
- The triazole ring can undergo oxidation to form triazole N-oxides.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Triazole N-oxides.
科学研究应用
1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride has several scientific research applications:
-
Organic Synthesis:
- It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry:
- The compound’s triazole moiety is known for its biological activity, making it a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.
-
Material Science:
- It can be used in the synthesis of novel materials with unique properties, such as polymers and coatings.
-
Biological Research:
- The compound can be used as a probe to study biological processes, particularly those involving sulfonylation reactions.
作用机制
The mechanism of action of 1-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be exploited to inhibit enzymes or modify proteins, thereby affecting various biological pathways.
相似化合物的比较
- 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonamide
- 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonate
- 1-{[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonothioate
Comparison:
- The primary difference between these compounds lies in the functional group attached to the sulfonyl moiety. The sulfonyl chloride is more reactive compared to the sulfonamide, sulfonate, and sulfonothioate derivatives.
- The sulfonyl chloride can undergo a wider range of chemical reactions, making it more versatile in synthetic applications.
- The sulfonamide, sulfonate, and sulfonothioate derivatives may have different biological activities and stability profiles, which can be advantageous in specific applications.
This detailed article provides a comprehensive overview of 1-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}cyclopropane-1-sulfonyl chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H14ClN3O2S |
|---|---|
分子量 |
263.75 g/mol |
IUPAC 名称 |
1-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H14ClN3O2S/c1-7(2)13-8(11-6-12-13)5-9(3-4-9)16(10,14)15/h6-7H,3-5H2,1-2H3 |
InChI 键 |
IKVZMQXZXCCBMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=NC=N1)CC2(CC2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



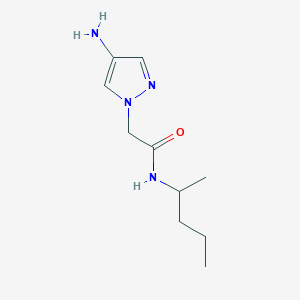
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
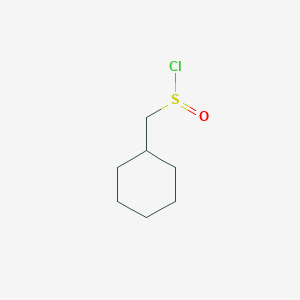
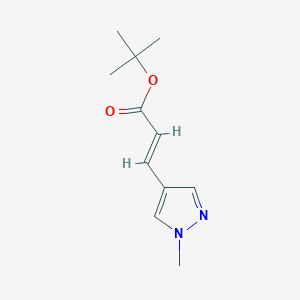
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
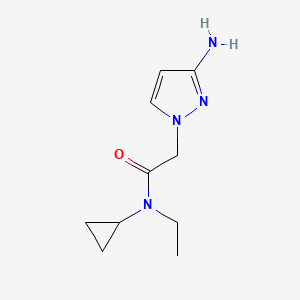

![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)


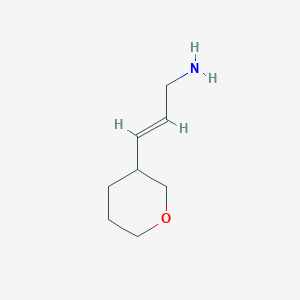

![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)
